![molecular formula C13H14N2O B1523803 4-[2-(Pyridin-4-yl)ethoxy]aniline CAS No. 1183036-74-9](/img/structure/B1523803.png)
4-[2-(Pyridin-4-yl)ethoxy]aniline
Overview
Description
“4-[2-(Pyridin-4-yl)ethoxy]aniline” is a chemical compound with the molecular formula C13H14N2O . It contains a total of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of “4-[2-(Pyridin-4-yl)ethoxy]aniline” is characterized by a pyridine ring attached to an aniline group via an ethoxy bridge . The molecule has a molecular weight of 214.26 .Scientific Research Applications
Nonlinear Optical Applications
4-[2-(Pyridin-4-yl)ethoxy]aniline and its derivatives have been explored for their potential in nonlinear optical (NLO) applications. This exploration is based on the synthesis of binary adducts with phenolic coformers. These adducts exhibit polar crystal formation and are characterized by their melting points, absorption spectra, and X-ray diffraction, showing stability and transparency in a wide spectrum range, making them suitable for NLO applications (Draguta et al., 2015).
Synthesis of Insecticidal Compounds
Research has also been conducted on synthesizing novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives as potential insecticides. These derivatives are designed based on classical serotonin receptor ligands and show selective insecticidal bioactivities against tested pests (Shen et al., 2013).
Molecular Structure and Chemical Shift Analysis
The compound and its related derivatives have been subject to studies analyzing molecular structure and chemical shifts, particularly in NMR spectroscopy. This involves the synthesis of various derivatives and applying linear free-energy relationships to understand the substituent effects on molecular structure and electronic properties (Rančić et al., 2014).
Antimicrobial Activity
There is significant interest in the antimicrobial properties of derivatives of 4-[2-(Pyridin-4-yl)ethoxy]aniline. Studies have reported on the synthesis of compounds like pyrazol-4-yl- and 2H-chromene-based substituted anilines, which demonstrate significant antibacterial and antifungal activity against various microbial strains (Banoji et al., 2022).
As a Directing Group in Chemical Reactions
Another application is the use of 2-(pyridin-2-yl)aniline as a directing group in C-H amination reactions mediated by cupric acetate. This process has been employed for effective amination of benzamide derivatives, indicating the compound's role in facilitating specific chemical transformations (Zhao et al., 2017).
Corrosion Inhibition
Research on the corrosion inhibition properties of pyridine derivatives, including 4-amino-N,N-di-(2-pyridylmethyl)-aniline, indicates their effectiveness in protecting metals like mild steel in corrosive environments. The studies encompass various analytical techniques, including electrochemical methods, to understand the mechanism of inhibition (Xu et al., 2015).
properties
IUPAC Name |
4-(2-pyridin-4-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEVPZRVPKMDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-4-yl)ethoxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




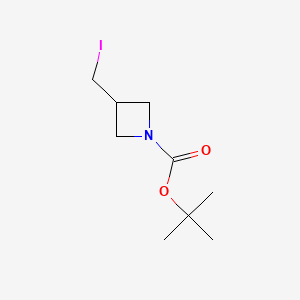
![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
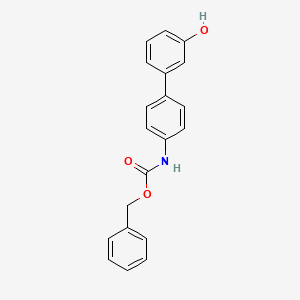
![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)
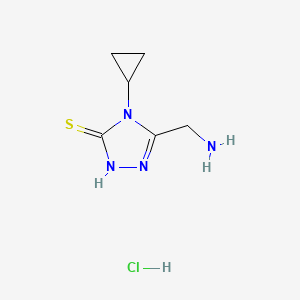
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)
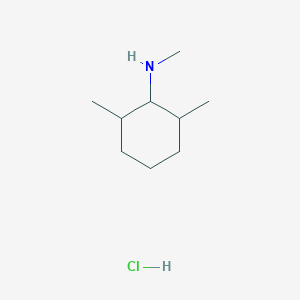
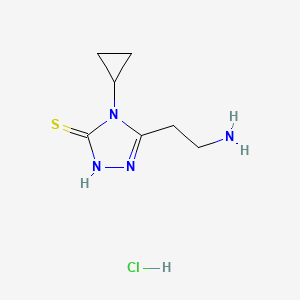
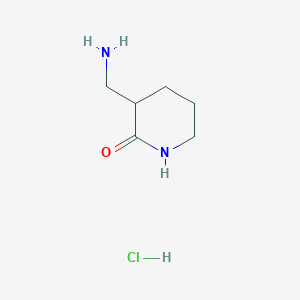
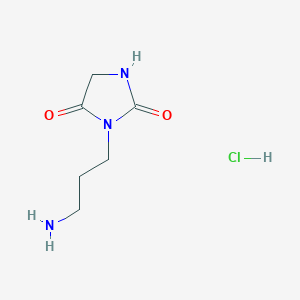
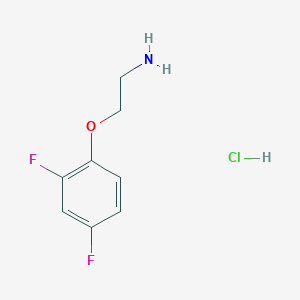
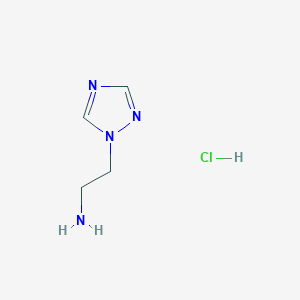
![[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1523743.png)